molecular formula C12H15ClN2OS B1396967 Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1332530-61-6

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No. B1396967
CAS RN: 1332530-61-6
M. Wt: 270.78 g/mol
InChI Key: PAUTVFLWLNTQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Properties

Thiazoles have been investigated for their antimicrobial potential. Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride may exhibit antibacterial and antifungal effects. Researchers have synthesized related compounds and screened them for antifungal activity . Further studies could explore its efficacy against specific pathogens.

Anti-Inflammatory Activity

Thiazoles are known to possess anti-inflammatory properties. The compound’s structure suggests that it might interfere with inflammatory pathways. Investigating its impact on inflammation-related markers could provide valuable insights for drug development .

Analgesic Effects

Compounds containing thiazole rings have been explored as potential analgesics. Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride could be evaluated for its pain-relieving properties, possibly through modulation of neurotransmitter pathways .

Neuroprotective Potential

Given the role of thiazoles in neuroprotection, this compound might offer benefits for neurological disorders. Studies could assess its impact on neuronal health, oxidative stress, and neuroinflammation .

Antitumor Activity

Thiazoles have been investigated as antitumor agents. Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride could be tested for cytotoxic effects against cancer cells. Understanding its mechanism of action and selectivity is crucial for potential therapeutic applications .

Drug Scaffold Development

The thiazole ring serves as a scaffold for designing novel drugs. Researchers can modify the compound to create derivatives with improved pharmacological properties. Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride may contribute to the development of new drug candidates .

properties

IUPAC Name

N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUTVFLWLNTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 2
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 4
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.